molecular formula C31H26ClN5O2S B2973696 N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 865616-54-2

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2973696
CAS No.: 865616-54-2
M. Wt: 568.09
InChI Key: IKSTWIAPWDWNFH-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic molecule featuring a pyrazole core fused with a quinazoline moiety and substituted with a methanesulfonamide group. Key structural attributes include:

  • Pyrazole ring: A five-membered dihydro-1H-pyrazole ring provides conformational rigidity.
  • Methanesulfonamide: The sulfonamide group enhances solubility and may facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN5O2S/c1-20-11-13-21(14-12-20)29-19-28(23-9-6-10-25(17-23)36-40(2,38)39)35-37(29)31-33-27-16-15-24(32)18-26(27)30(34-31)22-7-4-3-5-8-22/h3-18,29,36H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSTWIAPWDWNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The quinazoline and pyrazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions.

    Introduction of the Methanesulfonamide Group: This is typically done through sulfonation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study signal transduction pathways and cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Analogs

The compound N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide () serves as a relevant analog. Below is a comparative analysis:

Feature Main Compound Analog ()
Core Structure Dihydro-1H-pyrazole fused with quinazoline Dihydro-1H-pyrazole with sulfonyl-linked chlorophenyl
Substituents - 6-Chloro-4-phenylquinazolin-2-yl
- 4-Methylphenyl
- Methanesulfonamide
- (3-Chlorophenyl)sulfonyl
- 2-Fluorophenyl
- Ethanesulfonamide
Molecular Weight ~624.1 g/mol (estimated) ~539.9 g/mol (reported)
Key Functional Groups Quinazoline (aromatic), methanesulfonamide Sulfonyl chloride, fluorophenyl, ethanesulfonamide

Structural Implications

  • Quinazoline vs. Sulfonyl Chloride : The quinazoline group in the main compound may enhance binding to ATP pockets in kinases, whereas the sulfonyl chloride in the analog could promote covalent interactions with nucleophilic residues .
  • Halogen Effects : The 6-chloro substituent in the main compound increases lipophilicity, while the 2-fluoro group in the analog improves metabolic stability by resisting oxidative degradation.

Computational and Crystallographic Insights

  • SHELXL : Used for refining crystal structures, it could resolve conformational details of the pyrazole-quinazoline core. For example, dihedral angles between substituents might influence molecular packing .
  • Multiwfn : Electron localization function (ELF) analysis could reveal charge distribution differences between the sulfonamide groups, impacting solubility and reactivity .

Biological Activity

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available data regarding the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C22H24ClN3O2S\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Key Structural Components

  • Quinazoline moiety : Known for various pharmacological activities.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
  • Methanesulfonamide group : Contributes to the compound's solubility and bioactivity.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated potent antibacterial and antifungal activities.

A study by Desai et al. reported that synthesized quinazoline derivatives showed superior antibacterial effects compared to antifungal activity, indicating a promising avenue for further research into their use as antimicrobial agents .

Antitumor Activity

Compounds containing the quinazoline structure have been evaluated for their antitumor effects. For example, several studies have highlighted the ability of quinazoline derivatives to inhibit various cancer cell lines through mechanisms such as the inhibition of key growth factor receptors (e.g., PDGF receptor) .

In particular, this compound may exhibit similar mechanisms by targeting specific pathways involved in tumor growth and metastasis.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may involve:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Antioxidant Properties : Some studies suggest that quinazoline derivatives can act as antioxidants, reducing oxidative stress in cells.
  • Interference with DNA Synthesis : Compounds may disrupt DNA replication in rapidly dividing cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of quinazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of a related quinazoline derivative in vitro against A549 lung cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose levels .

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